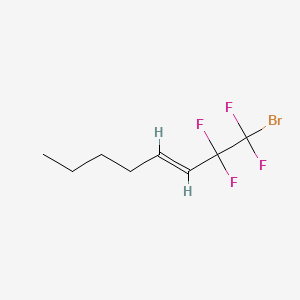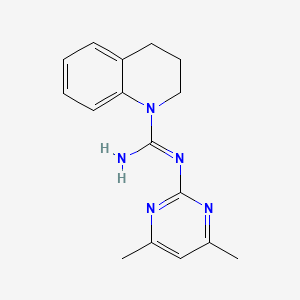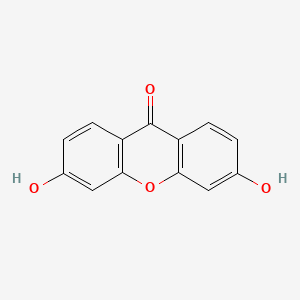
1-Bromo-1,1,2,2-tetrafluoro-3-octene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,1,2,2-tetrafluoro-3-octene is an organofluorine compound with the molecular formula C8H11BrF4 It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2-tetrafluoro-3-octene can be synthesized through a multi-step process involving the fluorination of an appropriate precursor followed by bromination. One common method involves the fluorination of 3-octene using a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The resulting tetrafluorinated intermediate is then subjected to bromination using bromine or a brominating reagent like N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and bromination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1,1,2,2-tetrafluoro-3-octene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Addition Reactions: The double bond in the octene moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents (e.g., water or ethanol) are commonly used.
Electrophilic Addition: Hydrogen bromide or chlorine in non-polar solvents (e.g., dichloromethane) are typical reagents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents (e.g., dimethyl sulfoxide) are used to induce elimination reactions.
Major Products Formed:
Substitution: Formation of 1-hydroxy-1,1,2,2-tetrafluoro-3-octene or 1-amino-1,1,2,2-tetrafluoro-3-octene.
Addition: Formation of 1,2-dibromo-1,1,2,2-tetrafluoro-3-octane or 1,2-dichloro-1,1,2,2-tetrafluoro-3-octane.
Elimination: Formation of tetrafluorooctene or tetrafluorooctyne.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,1,2,2-tetrafluoro-3-octene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Wirkmechanismus
The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoro-3-octene is largely dependent on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, resulting in the formation of a new bond. In electrophilic addition reactions, the double bond in the octene moiety reacts with an electrophile, leading to the addition of new atoms or groups to the molecule. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,1,2,2-tetrafluoro-3-octene can be compared with other similar compounds, such as:
1-Bromo-1,1,2,2-tetrafluoroethane: Similar in terms of fluorine and bromine content but differs in the carbon chain length and structure.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of tetrafluorinated carbon atoms, leading to different reactivity and applications.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol with different functional groups and chemical behavior
Eigenschaften
IUPAC Name |
(E)-1-bromo-1,1,2,2-tetrafluorooct-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUUSJGUQRYFKK-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(F)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418611 |
Source


|
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-3-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74793-72-9 |
Source


|
| Record name | 1-Bromo-1,1,2,2-tetrafluoro-3-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)




![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)


![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)





